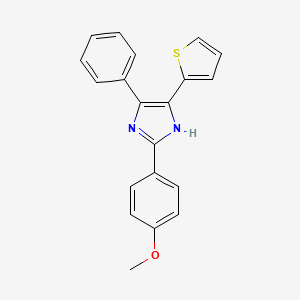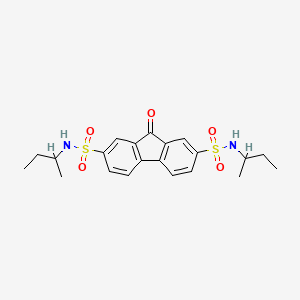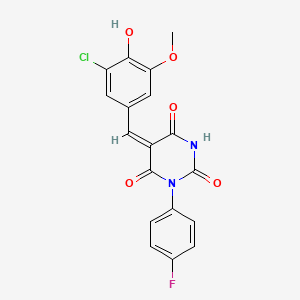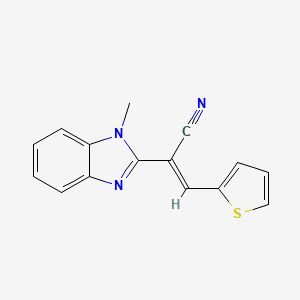![molecular formula C22H13BrN4O4S B11645126 (5Z)-5-{[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-(4-bromophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11645126.png)
(5Z)-5-{[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-(4-bromophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features a unique combination of functional groups, including a benzodiazole, furan, and diazinane trione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and furan intermediates, which are then coupled under specific conditions to form the desired product. Common reagents used in these reactions include sulfur-containing compounds, brominated aromatics, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The preparation method is designed to be scalable and suitable for large-scale production .
化学反応の分析
Types of Reactions
(5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with some reactions requiring ambient conditions while others may need elevated temperatures or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
(5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
作用機序
The mechanism of action of (5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with similar structural features.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Heparinoid: A compound with structures similar to heparin, found in marine organisms.
Uniqueness
(5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H13BrN4O4S |
|---|---|
分子量 |
509.3 g/mol |
IUPAC名 |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H13BrN4O4S/c23-12-5-7-13(8-6-12)27-20(29)15(19(28)26-22(27)30)11-14-9-10-18(31-14)32-21-24-16-3-1-2-4-17(16)25-21/h1-11H,(H,24,25)(H,26,28,30)/b15-11- |
InChIキー |
YYGSBDZHQQJGNI-PTNGSMBKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Br |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11645055.png)
![1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11645068.png)
![methyl (5E)-2-methyl-1-(4-methylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11645076.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B11645084.png)
![11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11645092.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11645104.png)


![2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol](/img/structure/B11645116.png)
![N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11645117.png)
![N-[(Z)-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2,2,2-trifluoroacetamide](/img/structure/B11645120.png)

